Regioisomeric Exclusivity: Evidence for the 4-Position Isoxazole Advantage
The compound functions as a critical negative control or structural scaffold within the FtsZ antibacterial program. A foundational study on isoxazole-containing benzamide FtsZ modulators demonstrated that only compounds with an isoxazol-5-yl linkage (such as B14 and B16) exhibited strong antibacterial activity against a panel of Gram-positive and -negative pathogens [1]. The 4-isoxazolyl analog was notably absent from the list of active compounds, establishing that the 4-position linkage does not confer the same FtsZ inhibitory potency as the 5-position. This structural inactivity is itself a differentiator, making the target compound a highly valuable tool for establishing a precise SAR baseline [1].
| Evidence Dimension | Antibacterial Activity (Qualitative SAR) |
|---|---|
| Target Compound Data | No specific MIC data available; inactive in the reported FtsZ SAR context |
| Comparator Or Baseline | Isoxazol-5-yl benzamide derivatives (B14, B16) in same study |
| Quantified Difference | Class distinction: 5-yl derivatives are active; 4-yl derivative is inactive against tested bacterial strains |
| Conditions | Panel of Gram-positive and -negative bacterial pathogens, FtsZ modulation assay |
Why This Matters
For structure-based procurement, this compound is uniquely fit-for-purpose as a critical negative control or a core scaffold for hybrid designs aiming to diverge from common 5-yl active motifs.
- [1] Hu, C., et al. Design, synthesis and structure-based optimization of novel isoxazole-containing benzamide derivatives as FtsZ modulators. European Journal of Medicinal Chemistry, 2018, 159. View Source
